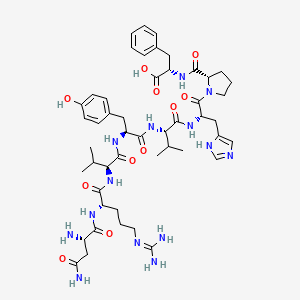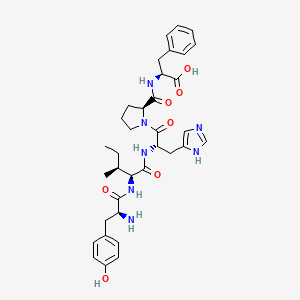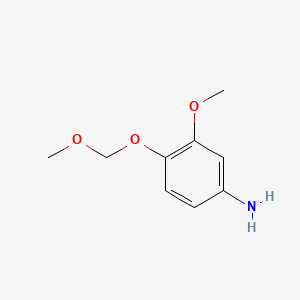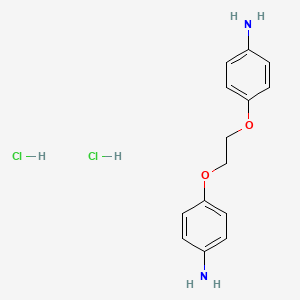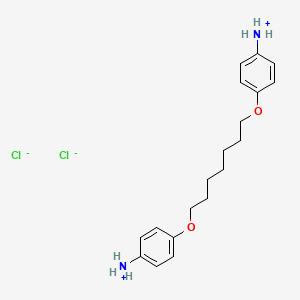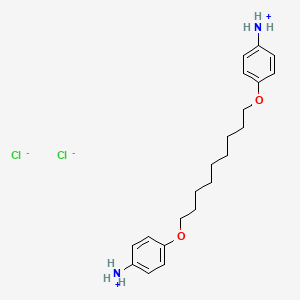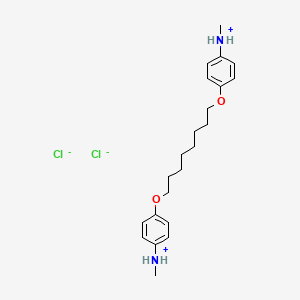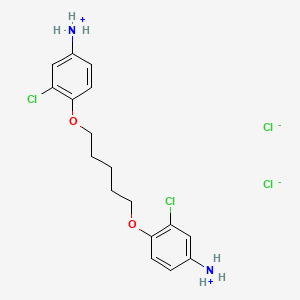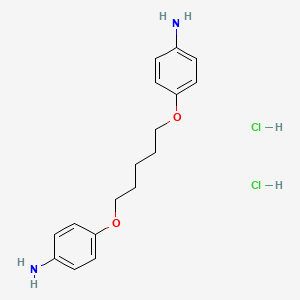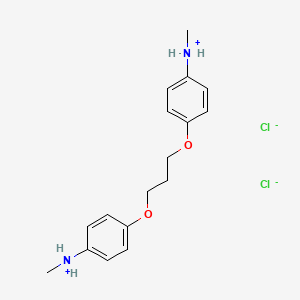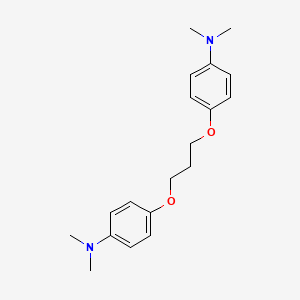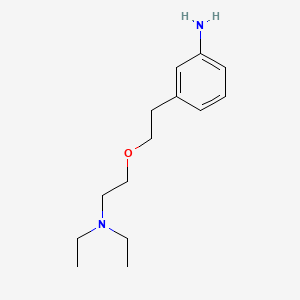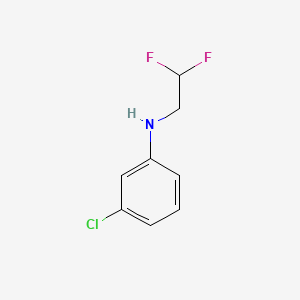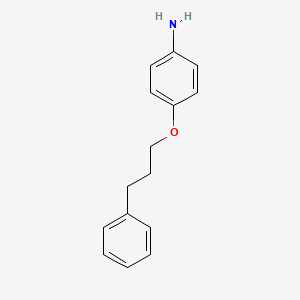![molecular formula C20H18O8P2 B1667482 [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid CAS No. 946417-20-5](/img/structure/B1667482.png)
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPH-629 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Overview of Phosphonic Acid Applications
Phosphonic acid and its derivatives, including [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid, find extensive applications across diverse fields due to their unique structural and chemical properties. The phosphonic acid functional group is characterized by its ability to form strong bonds with a variety of substrates, leading to a wide range of applications in chemistry, biology, and physics. These applications include bioactive properties (drug, pro-drug), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Phosphonopeptides and Biomedical Applications
In the biomedical sector, phosphonopeptides containing free phosphonic groups have shown significant promise. These compounds mimic peptides and display interesting physiological activities due to their action as inhibitors of key enzymes related to various pathological states. Their applications extend to medicine and agriculture, showcasing their versatility and potential as pharmacological agents (Kafarski, 2020).
Environmental Relevance and Biodegradability
The environmental aspect of phosphonates, including their relevance, biodegradability, and removal in wastewater treatment plants, is a critical area of research. The increasing consumption of phosphonates has led to their focus in environmental studies. Despite their stability against biological degradation, they can be removed efficiently in wastewater treatment plants, especially those operated with chemical phosphate precipitation. This highlights the importance of understanding the environmental impact and treatment methods for phosphonates (Rott, Steinmetz, & Metzger, 2018).
Degradation of Polymers by Phosphonic and Phosphoric Acids
Phosphonic and phosphoric acids are also instrumental in the degradation of polymers such as polyurethanes, polycarbonates, and polyamides. This process is crucial for managing polymer waste and recycling. The degradation products introduced by phosphorous moieties have fire retardant properties, making them valuable for various industrial applications (Mitova, Grancharov, Molero, Borreguero, & Troev, 2013).
Propiedades
Número CAS |
946417-20-5 |
|---|---|
Nombre del producto |
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid |
Fórmula molecular |
C20H18O8P2 |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
[2-(3-dibenzofuran-4-ylphenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H18O8P2/c21-20(29(22,23)24,30(25,26)27)12-13-5-3-6-14(11-13)15-8-4-9-17-16-7-1-2-10-18(16)28-19(15)17/h1-11,21H,12H2,(H2,22,23,24)(H2,25,26,27) |
Clave InChI |
BYVXAUZOTGITQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BPH-629; BPH 629; BPH629. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



